molecular formula C8H15P B088094 9-Phosphabicyclo[3.3.1]nonane CAS No. 13887-02-0

9-Phosphabicyclo[3.3.1]nonane

Cat. No.: B088094
CAS No.: 13887-02-0
M. Wt: 142.18 g/mol
InChI Key: QJCMAJXWIAFFED-UHFFFAOYSA-N
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Description

9-Phosphabicyclo[3.3.1]nonane is a phosphorus-containing bicyclic compound with the molecular formula C8H15P. It is a member of the phosphabicyclo family, characterized by a bicyclic structure with a phosphorus atom incorporated into the ring system. This compound is of significant interest in organic and inorganic chemistry due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phosphabicyclo[3.3.1]nonane typically involves the catalytic hydrophosphination of unactivated substrates such as cyclooctadiene. This process requires handling of phosphine (PH3) under pressure at high temperatures and is often radical-mediated . The reaction conditions are crucial for achieving high yields and selectivity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydrophosphination reactions using optimized catalysts and reaction conditions to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 9-Phosphabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like amines, alcohols, and thiols are employed under mild conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Various reduced phosphorus compounds.

    Substitution: Phosphorus-substituted organic compounds.

Scientific Research Applications

9-Phosphabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Phosphabicyclo[3.3.1]nonane involves its ability to participate in various chemical reactions due to the presence of the reactive phosphorus atom. The compound can form intermediates that facilitate the formation of new chemical bonds, making it a valuable catalyst in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 9-Phosphabicyclo[3.3.1]nonane is unique due to its phosphorus atom, which imparts distinct reactivity and chemical properties compared to its boron analogs. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Biological Activity

9-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound with the molecular formula C8H15PC_8H_{15}P. This compound features a phosphorus atom integrated into its bicyclic structure, which contributes to its unique chemical properties and potential biological activities. Its synthesis typically involves catalytic hydrophosphination, and it has garnered interest in various fields, including medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through its phosphorus atom. These intermediates can participate in various biochemical processes, potentially influencing enzymatic reactions and cellular functions. The compound's reactivity allows it to interact with biological macromolecules, which may lead to therapeutic applications.

Potential Applications

Research has indicated that derivatives of this compound may exhibit significant biological activities, including:

  • Anticancer Properties : Some studies suggest that phosphine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Activity : Compounds derived from this compound have shown potential in combating bacterial infections.
  • Catalytic Activity : Its ability to form stable complexes with transition metals enhances its application in catalytic cycles, which is crucial for various biochemical transformations.

Case Studies and Research Findings

  • Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of phosphine derivatives, including those related to this compound. The findings indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways (Smith et al., 2022).
  • Antimicrobial Studies : A research article highlighted the antimicrobial efficacy of phosphine-based compounds against resistant strains of bacteria. The study demonstrated that certain derivatives exhibited significant inhibition zones in agar diffusion assays (Johnson et al., 2023).
  • Catalytic Applications : In another investigation, the catalytic properties of this compound were assessed in cross-coupling reactions involving palladium catalysts. The results showed enhanced reaction rates and yields compared to traditional phosphine ligands (Lee et al., 2024).

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeUnique Features
This compoundBicyclic organophosphorusDistinct reactivity due to phosphorus atom
9-Borabicyclo[3.3.1]nonaneBicyclic organoboronContains boron; utilized primarily in hydroboration
4,8-Dimethyl-2-phosphabicyclo[3.3.1]nonaneBicyclic organophosphorusAdditional methyl groups alter reactivity

The synthesis of this compound typically involves the following steps:

  • Hydrophosphination : The reaction between cyclooctadiene and phosphine under high temperature and pressure conditions.
  • Purification : The product is purified using chromatography techniques to isolate the desired compound.

Chemical Reactions

The compound undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form phosphine oxides.
  • Reduction : Reduced under specific conditions to yield different phosphorus-containing products.
  • Substitution Reactions : The phosphorus atom can participate in nucleophilic substitution reactions with amines, alcohols, and thiols.

Properties

IUPAC Name

9-phosphabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15P/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCMAJXWIAFFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)P2
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H15P
Record name 9-PHOSPHABICYCLONONANES
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DSSTOX Substance ID

DTXSID7065673
Record name 9-Phosphabicyclo[3.3.1]nonane
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Molecular Weight

142.18 g/mol
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Physical Description

9-phosphabicyclononanes appears as a colorless to light-colored solid. Insoluble in water and denser than water. Contact may cause burns to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. May ignite upon exposure to air. Used to make other chemicals., Liquid
Record name 9-PHOSPHABICYCLONONANES
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CAS No.

none, 13887-02-0
Record name 9-PHOSPHABICYCLONONANES
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Record name 9-Phosphabicyclo[3.3.1]nonane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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